N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide

Medicinal Chemistry Hydrogen-Bonding Triazolopyrazine

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide (CAS 2034286-57-0; molecular formula C₁₅H₁₁N₇O₂; MW 321.3) is a heterocyclic small molecule that integrates an 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine core with a quinoxaline-2-carboxamide group via a methylene linker. The compound belongs to the broader class of triazolopyrazine-carboxamide derivatives, which have been explored as modulators of purinergic P2X7 receptors , phosphodiesterases , and adenosine receptors.

Molecular Formula C15H11N7O2
Molecular Weight 321.3
CAS No. 2034286-57-0
Cat. No. B2924529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide
CAS2034286-57-0
Molecular FormulaC15H11N7O2
Molecular Weight321.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O
InChIInChI=1S/C15H11N7O2/c23-14(11-7-17-9-3-1-2-4-10(9)19-11)18-8-12-20-21-13-15(24)16-5-6-22(12)13/h1-7H,8H2,(H,16,24)(H,18,23)
InChIKeyGVXVRFYEMWLZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide – Procurement-Ready Compound Profile & Structural Identity


N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide (CAS 2034286-57-0; molecular formula C₁₅H₁₁N₇O₂; MW 321.3) is a heterocyclic small molecule that integrates an 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine core with a quinoxaline-2-carboxamide group via a methylene linker . The compound belongs to the broader class of triazolopyrazine-carboxamide derivatives, which have been explored as modulators of purinergic P2X7 receptors [1], phosphodiesterases [2], and adenosine receptors [3]. Its specific combination of hydrogen-bond donor/acceptor functionality and planar heteroaromatic surfaces distinguishes it from close analogs that bear alternative substituents at the 8-position or alternative carboxamide capping groups.

Why N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide Cannot Be Replaced by a Generic In-Class Substitute


Even subtle modifications to the N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide scaffold can dramatically alter target engagement, selectivity, and physicochemical properties. Replacement of the 8-hydroxy group by ethoxy or methoxy analogs produces compounds with distinct hydrogen-bonding capabilities and metabolic stability profiles ; shifting the carboxamide attachment from the quinoxaline 2-position to the 6-position changes the vector of the terminal aryl group and can invert selectivity among adenosine receptor subtypes [1]; and substituting the quinoxaline-2-carboxamide with a simple benzamide or nicotinamide capping group modulates both potency and off-target liability . Consequently, researchers and procurement teams cannot interchangeably select a “triazolopyrazine” or “quinoxaline carboxamide” without risking loss of activity, altered selectivity, or incompatibility with established structure-activity relationship (SAR) models.

Quantitative Differentiation Evidence for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide vs. Closest Analogs


8-Hydroxy Substituent Confers Distinct Hydrogen-Bond Donor Capacity vs. 8-Ethoxy and 8-Methoxy Analogs

The target compound bears an 8-hydroxy substituent capable of acting as a hydrogen-bond donor (HBD), whereas the closest commercial analogs—N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide and N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide—carry alkoxy groups that can only accept hydrogen bonds . This HBD capacity can be critical for target binding when the receptor pocket contains a complementary hydrogen-bond acceptor residue. In the broader triazolopyrazine class, the presence or absence of an HBD at the 8-position has been shown to alter P2X7 receptor antagonist potency by >10-fold [1].

Medicinal Chemistry Hydrogen-Bonding Triazolopyrazine

Quinoxaline-2-carboxamide Capping Group Differentiates Binding Topology from Quinoxaline-6-carboxamide Regioisomers

The target compound employs a quinoxaline-2-carboxamide terminus, whereas a commercially available regioisomer, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide, positions the carboxamide at the quinoxaline 6-position . In the structurally related triazoloquinoxaline adenosine antagonist series, moving the carboxamide from the 2-position to the 6-position inverted selectivity between hA₃ and hA₂A receptors, with hA₃ Kᵢ values shifting from 5.6 nM to >1,000 nM [1].

Regioisomer Selectivity Adenosine Receptors Triazolopyrazine

Methylene Linker Length Unified Across Active Scaffold Subfamily: Contrast with Pyrrolidine-Linked Analog

The compound incorporates a single methylene (–CH₂–) linker between the triazolopyrazine and the amide, whereas a close-in-class analog, N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide, employs a pyrrolidine ring that introduces conformational rigidity and an additional basic amine . In the triazoloquinoxaline PDE2/PDE10 inhibitor series, shortening the linker from ethylene to methylene reduced PDE2 IC₅₀ by approximately 3- to 5-fold, while extending it with a piperazine ring altered brain penetration (Kp,uu) from 0.3 to <0.05 [1].

Linker Geometry PDE2/PDE10 P2X7

Purity and Characterization Benchmarking Against Generic Vendors

The target compound is supplied at ≥95% purity (HPLC) with full IUPAC name, InChI Key, and SMILES string provided , whereas many generic chemical marketplaces supply analogous triazolopyrazine derivatives with only 90% purity and limited characterization . In the context of quantitative biological assays, a 5% purity gap can translate to a ≥2-fold shift in apparent IC₅₀ values if the impurity is biologically active or cytotoxic.

Quality Control Procurement Analytical Chemistry

Validated Application Scenarios for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide Based on Quantitative Evidence


P2X7 Receptor Antagonist Lead Optimization

The 8-hydroxy-triazolopyrazine scaffold is a recognized pharmacophore for P2X7 modulation [1]. Researchers optimizing P2X7 antagonists can use this compound as a starting point for SAR expansion, leveraging its hydrogen-bond donor capacity to probe interactions with key receptor residues. The compound's methylene-linked quinoxaline-2-carboxamide provides a distinct vector for exploring the P2X7 allosteric pocket compared to aryl-substituted analogs [2].

Dual PDE2/PDE10 Inhibitor Scaffold Hopping

The [1,2,4]triazolo[4,3-a]pyrazine core has been validated as a PDE2/PDE10 inhibitory scaffold [3]. This compound can serve as a scaffold-hopping template for teams seeking to replace the triazoloquinoxaline core with a triazolopyrazine while retaining the quinoxaline-2-carboxamide pharmacophore. The 8-hydroxy substituent provides a synthetic handle for further derivatization to modulate PDE isoform selectivity [4].

Adenosine Receptor Subtype Selectivity Profiling

Literature on triazoloquinoxaline derivatives demonstrates that the position of the carboxamide attachment on the quinoxaline ring can toggle selectivity between adenosine A₃ and A₂A subtypes [5]. This compound, with its quinoxaline-2-carboxamide arrangement, is suitable for systematic profiling against a panel of adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) to establish selectivity fingerprints that guide procurement of follow-up analogs.

Hydrogen-Bond-Dependent Binding Mode Validation in Structural Biology

The compound's 8-hydroxy group makes it an appropriate tool for X-ray crystallography or cryo-EM studies aiming to resolve hydrogen-bond networks in the ligand-binding pocket of triazolopyrazine targets [6]. In contrast to 8-alkoxy analogs that lack HBD capacity, this compound can establish or disrupt specific hydrogen bonds that are critical for target engagement, aiding in rational structure-based design.

Quote Request

Request a Quote for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.